2-Allyloxyethanol

Description

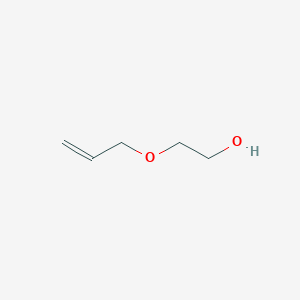

Nomenclature and Structural Characteristics of 2-Allyloxyethanol (B34915)

The identity and chemical behavior of this compound are defined by its specific nomenclature and structural features.

This compound is known by several names in scientific literature and commerce. nih.gov Its systematic IUPAC name is 2-(prop-2-en-1-yloxy)ethan-1-ol. chemspider.comfishersci.ca A variety of synonyms are also used, with "Ethylene Glycol Monoallyl Ether" being one of the most prevalent. nih.govalfa-chemistry.comtcichemicals.com Other common names include Allyl Glycol, Allyl Cellosolve, and 2-(Allyloxy)ethanol. nih.govfishersci.cachemicalbook.com The compound is registered under the CAS number 111-45-5. nih.govalfa-chemistry.comchemicalbook.com

| Identifier Type | Name/Identifier |

| Systematic IUPAC Name | 2-(prop-2-en-1-yloxy)ethan-1-ol chemspider.comfishersci.ca |

| Common Synonyms | Ethylene (B1197577) Glycol Monoallyl Ether nih.govtcichemicals.com, Allyl Glycol nih.govtcichemicals.com, Allyl Cellosolve nih.govchemicalbook.com, 2-(Allyloxy)ethanol nih.govtcichemicals.com |

| CAS Registry Number | 111-45-5 nih.govchemicalbook.com |

| EC Number | 203-871-7 nih.govalfa-chemistry.com |

The molecular formula for this compound is C₅H₁₀O₂. nih.govchemicalbook.comgelest.com This formula represents a structure that contains both an allyl ether group (CH₂=CH-CH₂-O-) and a primary hydroxyl group (-OH). smolecule.comontosight.ai This bifunctional nature is central to its chemical reactivity, allowing it to participate in reactions characteristic of both alkenes (from the allyl group's double bond) and alcohols (from the hydroxyl group). smolecule.com The linear formula is often written as H₂C=CHCH₂OCH₂CH₂OH. alfa-chemistry.com

Systematic and Common Synonyms (e.g., Ethylene Glycol Monoallyl Ether)

Historical Context of this compound Research

The study and application of this compound have evolved since its initial development.

Early synthetic methods for producing this compound have been established based on etherification reactions. One common route involves the reaction of ethylene glycol with propylene (B89431) in the presence of a catalyst. univook.com Another described method is the reaction between allyl alcohol and ethylene under pressure with a catalyst. chemicalbook.com A specific example of synthesis involves heating ethylene glycol and propylene to 120-130°C with an ammonium (B1175870) nitrate (B79036) catalyst to yield the final product. univook.com Following synthesis, the compound is characterized as a colorless, transparent liquid. echemi.comhaihangindustry.com

The research focus on this compound has expanded from its use as a simple solvent to a key component in materials science and polymer chemistry. univook.comguidechem.com Initially valued for its solvency properties, its bifunctional structure has made it a valuable monomer and intermediate. smolecule.comunivook.com Its applications have grown to include the production of fluorocarbon resins, superabsorbent resins, unsaturated polyesters, and UV-curable coatings. univook.comhaihangindustry.com It also serves as an intermediate for modifying silicones and as a stabilizer in the production of polyurethane foam. univook.com

Early Synthetic Routes and Characterization

Significance of this compound in Advanced Chemical Synthesis

The importance of this compound in modern chemical synthesis lies in the versatility afforded by its dual functional groups. smolecule.com The presence of both a reactive double bond and a hydroxyl group makes it a valuable building block for creating complex molecules and polymers. tcichemicals.comontosight.ai

In polymer science, it is used as a monomer in polymerization reactions to synthesize materials such as polyurethanes and polyesters. smolecule.com For instance, it can be used as an end-capping reagent to create this compound-terminated polyurethane, which can act as a modifier for other polymers like polydimethylsiloxane (B3030410) coatings. chemicalbook.com A 2020 study highlighted its role in isomerization reactions to optimize the synthesis of poly(ethylene glycol) mono-1-propenyl ether monomers for industrial use. Its ability to enhance properties like flexibility and durability makes it a useful component in the formulation of adhesives and coatings. ontosight.ai The compound's high boiling point and low odor make it particularly suitable for synthesizing resins with hydroxy-functional groups. univook.com

Structure

3D Structure

Properties

IUPAC Name |

2-prop-2-enoxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-2-4-7-5-3-6/h2,6H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCYHRYNSUGLLMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27274-31-3 | |

| Record name | Polyethylene glycol monoallyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27274-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0059401 | |

| Record name | 2-Allyloxyethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111-45-5, 27274-31-3 | |

| Record name | Ethylene glycol monoallyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Allyloxyethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Allyloxyethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32614 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-(2-propen-1-yloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Allyloxyethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(allyloxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.520 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-2-propen-1-yl-ω-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.318 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE GLYCOL ALLYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/852300B9QS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Reaction Methodologies of 2 Allyloxyethanol

Contemporary Synthetic Pathways for 2-Allyloxyethanol (B34915)

The principal industrial route to this compound is the ethoxylation of allyl alcohol, where ethylene (B1197577) oxide is added to the alcohol. This process is typically catalyzed to ensure a high rate of reaction and to control the formation of byproducts.

Reaction of Allyl Alcohol with Ethylene Oxide

The reaction between allyl alcohol and ethylene oxide is an acid-catalyzed nucleophilic substitution. The ethylene oxide ring is opened by the alcohol, leading to the formation of an ether linkage.

A significant advancement in the synthesis of this compound is the use of Zeocar-2 as a catalyst. This method has been shown to provide high selectivity and reduce the generation of waste products. google.com

The synthesis using Zeocar-2 involves the direct reaction of allyl alcohol and ethylene oxide under specific conditions to optimize the yield and purity of this compound. google.com Key parameters that influence the reaction include temperature, the molar ratio of reactants, catalyst loading, and reaction time.

The reaction is typically conducted at temperatures ranging from 90 to 125°C. google.com The molar ratio of allyl alcohol to ethylene oxide is a critical factor, with ratios from 1:1 to 4.5:1 being reported. google.com A higher molar ratio of allyl alcohol helps to suppress the formation of higher ethoxylates (oligomerization). The catalyst loading is generally between 1 and 10% by weight of the total reaction mass. google.com The reaction is typically completed within 30 to 90 minutes.

A representative example of the process involves charging an autoclave with allyl alcohol and freshly calcined Zeocar-2 catalyst. google.com Ethylene oxide is then introduced, and the mixture is heated to the desired temperature (e.g., 115°C) and held for a specific time (e.g., 1 hour) with stirring. google.com

Table 1: Reaction Conditions for the Synthesis of this compound using Zeocar-2 Catalyst google.com

| Parameter | Value |

| Temperature | 90–125 °C |

| Molar Ratio (Allyl Alcohol:Ethylene Oxide) | 1:1 to 4.5:1 |

| Catalyst Loading | 1–10 wt. % of reaction mass |

| Reaction Time | 30–90 minutes |

For industrial-scale production, optimization of the reaction parameters is crucial. Elevated temperatures can increase the reaction rate but also pose a risk of thermal degradation of the product. An optimal temperature, such as 115°C, balances the reaction speed with product stability. The exothermic nature of the reaction necessitates the use of autoclave systems to manage pressure safely.

Tuning the molar ratio of the reactants is essential for maximizing the yield of the desired monomeric this compound. Using an excess of allyl alcohol, as in a 4.5:1 molar ratio, favors the formation of the mono-ethoxylated product and minimizes the production of di- and tri-ethoxylates. The process can be run as either a batch or continuous process, with the choice depending on the desired production scale and economic factors. The ability to reuse the Zeocar-2 catalyst improves the economic viability of the process by reducing waste. google.com

Reaction Mechanism and Conditions (Temperature, Molar Ratios, Catalyst Loading, Reaction Time)

Comparison with Boron Trifluoride (BF₃) Catalysis

Prior to the use of Zeocar-2, boron trifluoride (BF₃) was employed as a Lewis acid catalyst for the ethoxylation of allyl alcohol. google.com However, BF₃ catalysis presents several disadvantages. It is associated with lower selectivity due to the competing polymerization of ethylene oxide, which reduces the yield of this compound. Furthermore, the corrosive nature of BF₃ necessitates the use of specialized, and often more expensive, reactor materials. The process also requires a neutralization step to remove the catalyst, which generates inorganic salt waste, adding to the environmental and economic costs. google.com The inability to reuse the BF₃ catalyst is another significant drawback. google.com

Table 2: Comparison of Zeocar-2 and Boron Trifluoride (BF₃) Catalysis google.com

| Feature | Zeocar-2 | Boron Trifluoride (BF₃) |

| Selectivity | High | Lower |

| Byproducts | Reduced waste | Increased polymerization of ethylene oxide |

| Corrosivity | Less corrosive | Corrosive |

| Catalyst Reuse | Reusable | Not reusable |

| Waste Generation | Minimal | Generates inorganic salt waste from neutralization |

Comparison with Other Catalysts (e.g., Perchlorates, Fluoroborates)

Other acidic catalysts have been investigated for the ethoxylation of alcohols. These include perchlorates of metals like magnesium, calcium, manganese, and zinc, as well as alkali metal fluoroborates. google.comgoogle.com These catalysts, similar to BF₃, are Lewis acids that can facilitate the ring-opening of ethylene oxide. google.com However, the strength of the acid catalyst can influence the distribution of ethoxylated products. google.com Stronger acids tend to result in a narrower distribution of ethoxy groups, which can be advantageous. google.com While these catalysts are effective, they may also share some of the drawbacks of BF₃, such as the need for neutralization and the potential for corrosion. The use of basic catalysts, such as alkali metal hydroxides (e.g., NaOH, KOH), is also common in ethoxylation reactions. google.com However, these can lead to a broader distribution of ethoxylated products and may require a neutralization step before product purification. google.comgoogle.com

Alkaline Hydrolysis and Nucleophilic Substitution Methods

The synthesis of this compound can be achieved through various methods, including alkaline hydrolysis and nucleophilic substitution. These methods involve the reaction of precursors like ethylene glycol and allyl halides under specific conditions.

Reaction of Ethylene Glycol and Allyl Bromide in Presence of Caustic Soda

One established method for producing this compound involves the reaction of ethylene glycol with freshly distilled allyl bromide in the presence of caustic soda (sodium hydroxide). google.com This reaction is typically carried out at a temperature of 78-80°C for approximately 4 hours. google.com Following the reaction, the mixture is cooled and washed with water to remove any remaining bromide ions. google.com The final product is then dried using sodium sulfate. google.com A significant drawback of this method is the generation of a large amount of solid waste and saline wastewater. google.com

Nucleophilic Substitution of Allyl Chloride by Sodium Ethoxide

Another synthetic route to this compound is through the nucleophilic substitution of allyl chloride by sodium ethoxide. smolecule.com This reaction is an example of the Williamson ether synthesis, an SN2 reaction where the alkoxide ion acts as a nucleophile, displacing the chloride ion from allyl chloride to form the ether. vedantu.com

Advanced Reaction Transformations of this compound

This compound can undergo further chemical transformations, with catalytic isomerization being a key reaction. This process converts this compound into other valuable chemical compounds.

Catalytic Isomerization to 1-Propenyloxyalcohols

A significant and extensively studied reaction of this compound is its catalytic isomerization to 1-propenyloxyalcohols. bibliotekanauki.pl This transformation is typically driven by transition metal complexes, particularly those of ruthenium, under solvent-free conditions. bibliotekanauki.pl The isomerization reaction can lead to the formation of both (Z)- and (E)-isomers of 2-(1-propenyloxy)ethanol. bibliotekanauki.pl

Several ruthenium complexes have proven effective as catalysts for the isomerization of this compound. These include chlorohydridocarbonyltris(triphenylphosphine)ruthenium(II) ([RuClH(CO)(PPh₃)₃]), dihydridocarbonyltris(triphenylphosphine)ruthenium(II) ([RuH₂(CO)(PPh₃)₃]), and dichlorotris(triphenylphosphine)ruthenium(II) ([RuCl₂(PPh₃)₃]). bibliotekanauki.pl

Studies have shown that [RuClH(CO)(PPh₃)₃] is a highly active and selective pre-catalyst for this isomerization. bibliotekanauki.pl The dihydride complex, [RuH₂(CO)(PPh₃)₃], is noted for its high selectivity but is less active than the other two complexes. bibliotekanauki.pl Conversely, [RuCl₂(PPh₃)₃] demonstrates very high activity, achieving 100% conversion of the allyl group, but with lower selectivity towards the desired 1-propenyl products. bibliotekanauki.pl In some cases, reactions catalyzed by [RuCl₂(PPh₃)₃] can lead to the formation of oligomeric linear acetal (B89532) products, especially at lower temperatures. bibliotekanauki.plresearchgate.net

The efficiency and selectivity of the ruthenium-catalyzed isomerization of this compound are highly dependent on the reaction conditions.

Temperature: The optimal temperature for this isomerization is generally in the range of 80–120°C. bibliotekanauki.pl At 80°C, under non-oxidative conditions, a quantitative yield of 2-(1-propenyloxy)ethanol can be achieved. researchgate.net Increasing the temperature to 120°C can enhance the activity of catalysts like [RuClH(CO)(PPh₃)₃], leading to quantitative conversion and high yields of the 1-propenyl products within a shorter reaction time. bibliotekanauki.pl

Catalyst Concentration: The catalyst loading can be very low, with concentrations as minimal as 0.01–0.05 mol% achieving over 95% conversion of the allyl group. Some studies have successfully used catalyst loadings as low as 5 ppm. mdpi.com

Atmosphere: The reaction can be conducted under different atmospheres, such as argon (non-oxidative) or air (oxidative). bibliotekanauki.pl Under an argon atmosphere, the isomerization of this compound catalyzed by [RuClH(CO)(PPh₃)₃] can proceed with high efficiency. bibliotekanauki.pl

Table 1: Performance of Ruthenium Catalysts in the Isomerization of this compound This table is interactive. You can sort and filter the data by clicking on the column headers.

| Catalyst | Temperature (°C) | Catalyst Concentration (mol%) | Atmosphere | Key Findings |

|---|---|---|---|---|

| [RuClH(CO)(PPh₃)₃] | 80 - 120 | 0.01 - 0.1 | Argon or Air | Highly active and selective. bibliotekanauki.pl |

| [RuH₂(CO)(PPh₃)₃] | 80 - 120 | 0.1 | Argon or Air | Highly selective, but less active. bibliotekanauki.pl |

| [RuCl₂(PPh₃)₃] | 80 - 120 | 0.1 | Argon or Air | Very high activity, lower selectivity. bibliotekanauki.pl Can lead to byproducts. bibliotekanauki.plresearchgate.net |

Ruthenium Complex Catalysis ([RuClH(CO)(PPh₃)₃], [RuH₂(CO)(PPh₃)₃], [RuCl₂(PPh₃)₃])

Mechanistic Insights into Catalyst Activation and Hydride Transfer

The isomerization of this compound is effectively catalyzed by ruthenium complexes, such as [RuClH(CO)(PPh₃)₃] and [RuH₂(CO)(PPh₃)₃], particularly under solvent-free conditions. The mechanism of double-bond migration is believed to proceed via a hydride mechanism. researchgate.netmdpi.com This involves the addition of a metal hydride ([M]-H) to the carbon-carbon double bond, followed by β-hydride elimination to yield the isomerized product. thieme-connect.com The presence of a hydride ligand in the catalyst precursor is crucial for this pathway. thieme-connect.com

The activation of the catalyst and the subsequent hydride transfer are influenced by the reaction conditions. For instance, the use of ruthenium complexes with chloride ligands can lead to the in-situ formation of HCl, which can affect the reaction's selectivity. researchgate.net The interaction between the hydroxyl group of this compound and the ruthenium catalyst can also play a role, accelerating the hydride transfer mechanism that is essential for isomerization.

Two primary mechanisms are considered for transition-metal-catalyzed olefin isomerization: the π-allyl mechanism and the alkyl (or hydride) mechanism. ugent.be The π-allyl mechanism involves the oxidative addition of an allylic C-H bond to the metal, forming a π-allyl metal hydride intermediate. ugent.be In contrast, the more common alkyl mechanism, favored by metal hydride catalysts, involves the coordination of the olefin to the metal hydride, followed by insertion into the metal-hydride bond. ugent.be For ruthenium-catalyzed isomerization of this compound, the evidence points towards the hydride mechanism being predominant. researchgate.netmdpi.com

Structural and Mechanistic Influences on Isomerization Rate (PEG Chain Length, Chelation Effects)

The rate of isomerization of allyloxyethanols is significantly influenced by their molecular structure, particularly the length of the polyethylene (B3416737) glycol (PEG) chain and chelation effects.

PEG Chain Length: Studies comparing this compound (Allyl-PEG1-OH) with its longer-chain analogs, such as 2-[2-(allyloxy)ethoxy]ethanol (Allyl-PEG2-OH) and penta-PEG derivatives, have revealed a distinct trend. Shorter PEG chains generally lead to faster isomerization rates. For example, at 120°C, this compound shows 80% conversion, whereas penta-PEG derivatives only reach 1–4% conversion. However, at a lower temperature of 80°C, the isomerization rate increases with the number of PEG units, with Allyl-PEG2-OH exhibiting the fastest reaction. bibliotekanauki.pl For instance, with [RuClH(CO)(PPh₃)₃], Allyl-PEG2-OH can achieve 100% conversion in just 30 minutes at 80°C, a rate significantly faster than that of this compound under the same conditions.

Chelation Effects: A key factor influencing the isomerization rate is the chelation of the ruthenium catalyst by the oxygen atoms of the ether and hydroxyl groups in the allyloxyethanol molecule. bibliotekanauki.pl This temporary coordination can reduce the catalytic activity. Computational models have confirmed that this compound can form stable 5-membered chelate rings with the ruthenium catalyst. This strong chelation effect is believed to slow down its reaction rate compared to larger analogs like Allyl-PEG2-OH, where the longer PEG chain reduces the likelihood of forming such stable chelates, thereby enhancing catalytic turnover.

Selectivity Towards Isomerization vs. Addition Products

The reaction of this compound in the presence of transition metal catalysts can lead to two main types of products: isomerization products (1-propenyloxy alcohols) and addition products (cyclic acetals). The selectivity between these two pathways is highly dependent on the choice of catalyst. thieme-connect.com

Isomerization: Hydride-containing ruthenium and rhodium complexes, such as [RuClH(CO)(PPh₃)₃], generally favor the isomerization reaction, leading to the formation of 1-propenyloxy alcohols. thieme-connect.com This reaction is typically carried out at lower temperatures (60-80°C) and can be performed without a solvent. thieme-connect.com The use of specific ruthenium complexes like [RuH₂(CO)(PPh₃)₃] and [RuH₂(PPh₃)₄] can result in the exclusive formation of enol ethers (isomerization products), with no observed intra- or intermolecular addition of the hydroxyl group. researchgate.net

Addition (Cyclization): In contrast, non-hydride ruthenium complexes, notably [RuCl₂(PPh₃)₃], tend to catalyze the intramolecular addition of the hydroxyl group to the allyl double bond, resulting in the formation of a cyclic acetal, 2-ethyl-1,3-dioxolane. thieme-connect.combibliotekanauki.pl This cyclization reaction is often favored at higher temperatures, typically around 120°C. thieme-connect.com It has been proposed that the isomerization and cyclization reactions are competitive processes. thieme-connect.com When this compound is first completely isomerized to its 1-propenyl derivative and then treated with [RuCl₂(PPh₃)₃], only a small fraction undergoes cyclization, suggesting that the two reactions are largely parallel rather than consecutive. thieme-connect.com The use of catalysts with chloride ligands, like [RuCl₂(PPh₃)₃], can also promote the formation of oligomeric linear acetal products through intermolecular addition. bibliotekanauki.plresearchgate.net

The selectivity can also be influenced by additives. For instance, the addition of bases like trialkylamines or potassium carbonate to catalytic systems containing chloride ligands can suppress the formation of addition products by scavenging HCl that may be generated in situ. researchgate.net

Technological Considerations for Scalability (Solvent-Free Conditions, Trace Hydroperoxides, Catalyst Efficiency)

For the industrial-scale synthesis of 1-propenyl ethers from this compound, several technological factors are crucial for ensuring a highly productive and selective process.

Solvent-Free Conditions: A significant advantage of the ruthenium-catalyzed isomerization of this compound is the ability to conduct the reaction under solvent-free conditions. bibliotekanauki.pl This approach not only simplifies the process and reduces waste but also allows for high product yields, typically ranging from 80% to 95%, without the need for complex purification steps.

Trace Hydroperoxides: The presence of trace amounts of allyl hydroperoxides (AHP), which can form through the autoxidation of the allyl substrate during storage, has been studied for its effect on catalyst performance. bibliotekanauki.plresearchgate.net Research indicates that AHP impurities at levels of 10 ppm or less have a minimal impact on the efficiency of the catalyst. This tolerance allows for the use of storage-stable substrates without requiring additional purification, which is a key consideration for large-scale production. bibliotekanauki.pl In some cases, the presence of AHP is even crucial for the catalytic activity of certain ruthenium complexes like {[RuCl₂(p-cymene)]₂}. researchgate.net

Catalyst Efficiency: The efficiency of the catalyst is a primary determinant of the economic viability of the process. Ruthenium complexes have demonstrated remarkable productivity. For example, [RuClH(CO)(PPh₃)₃] has been shown to achieve turnover numbers (TONs) as high as 19,000, making it a suitable candidate for industrial applications. By optimizing reaction parameters such as temperature and catalyst loading, extremely high TON and turnover frequency (TOF) values have been reported, reaching up to approximately 198,000 and 390,000 h⁻¹, respectively, with very low catalyst concentrations (e.g., 5 ppm). mdpi.comresearchgate.net The choice of catalyst is critical; for instance, while [RuClH(CO)(PPh₃)₃] is highly active, other complexes like neat [RuCl₂(PPh₃)₃] may not be ideal for high molecular weight allyloxyalcohols due to the formation of byproducts. bibliotekanauki.plresearchgate.net

| Parameter | Condition/Value | Significance |

| Reaction Conditions | Solvent-Free | High yields (80-95%), simplified purification |

| Substrate Purity | Tolerates ≤10 ppm AHP | Allows use of storage-stable substrates bibliotekanauki.pl |

| Catalyst Loading | As low as 0.01–0.05 mol% | Achieves >95% allyl group conversion |

| Catalyst Efficiency (TON) | Up to 19,000 with [RuClH(CO)(PPh₃)₃] | Industrially viable productivity |

| Optimal Temperature | 80–120°C | Balances reaction rate and selectivity bibliotekanauki.pl |

Addition Reactions involving the Hydroxyl Group and Allyl Double Bond

The bifunctional nature of this compound, possessing both a hydroxyl (-OH) group and an allyl (CH₂=CH-CH₂) double bond, allows it to undergo addition reactions. These can be either intramolecular or intermolecular.

In the presence of certain catalysts, particularly non-hydride ruthenium complexes like [RuCl₂(PPh₃)₃], the hydroxyl group can add across the internal double bond of the same molecule in an intramolecular fashion. thieme-connect.combibliotekanauki.pl This process, known as cyclization, leads to the formation of a five-membered heterocyclic compound, 2-ethyl-1,3-dioxolane. bibliotekanauki.plresearchgate.net

Alternatively, under similar catalytic conditions, an intermolecular addition can occur where the hydroxyl group of one this compound molecule adds to the double bond of another. This can result in the formation of oligomeric linear acetal byproducts. bibliotekanauki.plresearchgate.net The selectivity towards these addition products versus isomerization is highly dependent on the catalyst and reaction conditions. thieme-connect.com

Hydrosilylation Reactions

Hydrosilylation is a significant reaction for modifying this compound, involving the addition of a silicon-hydride bond across the allyl double bond.

Direct Hydrosilylation with Octakis(dimethylsiloxy)octasilsesquioxane (Q₈M₈ᴴ)

The direct hydrosilylation of this compound can be achieved using octakis(dimethylsiloxy)octasilsesquioxane, also known as (HSiMe₂O)Si₈O₁₂ or Q₈M₈ᴴ. researchgate.netacs.orgresearchgate.net This reaction is a powerful method for attaching functional organic groups to the cubic silica-like core of the silsesquioxane. researchgate.net

A notable aspect of this reaction is its chemoselectivity. Despite the presence of a reactive hydroxyl group on this compound, the hydrosilylation reaction proceeds primarily via C-silylation (addition at the C=C double bond) rather than O-silylation (reaction at the O-H group). researchgate.netacs.orgresearchgate.net This is surprising because, with other silanes like 1,3,5,7-tetramethylcyclotetrasiloxane (D₄ᴴ) or 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS), significant amounts of O-silylation occur alongside C-silylation. researchgate.netacs.org The preference for C-silylation with Q₈M₈ᴴ makes it a valuable reagent for creating well-defined organic-inorganic hybrid materials. scribd.com The reaction is typically catalyzed by platinum complexes, such as platinum divinyltetramethyldisiloxane [Pt(dvs)]. researchgate.netacs.org

Catalyst Systems (e.g., Platinum Divinyltetramethyldisiloxane [Pt(dvs)])

Etherification Reactions

The hydroxyl group of this compound allows it to readily undergo etherification reactions, a process that involves the formation of an ether linkage.

A key application of the etherification of this compound is in the synthesis of substituted benzoic acid derivatives. For example, this compound can be coupled with 3-(chloromethyl)-2,4,6-trimethylbenzoic acid in the presence of potassium hydroxide (B78521). This reaction yields 3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoic acid, a precursor for tailor-made photoinitiators used in dental adhesives.

The reaction conditions for this etherification are crucial for a successful outcome. The process is typically carried out at elevated temperatures, for instance at 70 °C, using an excess of this compound as the solvent. A significant challenge in this synthesis is the removal of the excess this compound from the product, which can be achieved through washing with water and subsequent recrystallization.

Ester Formation

The hydroxyl group of this compound can also participate in esterification reactions to form esters. This reaction is fundamental in organic synthesis for creating ester functionalities.

An interesting thermal rearrangement has been observed involving a derivative of this compound. When 3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl chloride is heated to 180 °C, it rapidly rearranges to form 3-(chloromethyl)-2,4,6-trimethylbenzoic acid 2-(allyloxy)ethyl ester. This transformation represents an intramolecular esterification where the acyl chloride reacts with the hydroxyl-bearing ether side chain. The identity of this rearranged ester product was confirmed by its independent synthesis from this compound and 3-(chloromethyl)-2,4,6-trimethylbenzoyl chloride.

Synthesis of Las9 Ester and Cation Complexation

Research has demonstrated the use of this compound in the synthesis of novel esters with significant complex-forming capabilities. chemicalbook.com A notable example is the synthesis of a new ester of the polyether antibiotic lasalocid, designated as Las9, through a reaction with this compound. chemicalbook.comresearchgate.net This synthesis creates a molecule with a distinct ability to form complexes with a range of monovalent cations. chemicalbook.comresearchgate.netresearchgate.net

The interaction between the Las9 ester and various alkali metal cations has been studied, confirming its function as an ionophore. chemicalbook.com Spectroscopic and semi-empirical studies have shown that Las9 effectively forms complexes with lithium (Li⁺), sodium (Na⁺), potassium (K⁺), rubidium (Rb⁺), and cesium (Cs⁺) cations. chemicalbook.comresearchgate.net The formation of these complexes highlights the potential of this compound as a building block for creating molecules with specific ion-binding properties.

Table 1: Cations Complexed by Las9 Ester

| Cation | Symbol |

|---|---|

| Lithium | Li⁺ |

| Sodium | Na⁺ |

| Potassium | K⁺ |

| Rubidium | Rb⁺ |

| Cesium | Cs⁺ |

Data sourced from spectroscopic and semi-empirical studies. chemicalbook.comresearchgate.net

Ring-Opening Polymerization of Epoxides

This compound serves as a valuable initiator in the ring-opening polymerization (ROP) of epoxides, a versatile method for producing well-defined polymers. acs.orgmt.com Its hydroxyl group enables it to initiate the polymerization process, leading to the formation of polyethers with an allyl group at one end, which can be used for further modifications. acs.org

Lewis Pair Catalysis with Triethylborane (B153662) and Alcohols as Initiators

A highly efficient method for the living ROP of epoxides involves the use of a Lewis pair catalyst system composed of an organobase and triethylborane (Et₃B), with an alcohol such as this compound (AOE) acting as the initiator. acs.org This organocatalytic approach operates effectively at room temperature and demonstrates exceptionally high catalytic efficiency, with turnover frequencies reaching up to 6000 h⁻¹. acs.org

The mechanism involves the cooperative action of the Lewis pair and the hydroxyl group from the initiator. acs.org This system allows for precise control over the polymerization process, even with catalyst loadings as low as 44 ppm. acs.org The use of Et₃B-based catalysis represents a significant advancement in producing polyethers with controlled molecular weights and low dispersity (Đ_M_ < 1.1), as it minimizes detrimental transfer reactions that can affect polymer structure. acs.orgrsc.org

Table 2: Performance of Lewis Pair Catalysis in Epoxide ROP

| Initiator | Catalyst System | Catalyst Loading | Turnover Frequency (TOF) | Resulting Polymer | Dispersity (Đ_M_) |

|---|---|---|---|---|---|

| Alcohol (e.g., this compound) | Organobase / Et₃B | As low as 44 ppm | Up to 6000 h⁻¹ | Poly(propylene oxide) | < 1.1 |

Data sourced from research on high-efficiency organic Lewis pair catalysts. acs.org

Chemoselectivity and Tailored Functional Polyethers

A key advantage of the organobase/Et₃B Lewis pair catalytic system is its chemoselectivity. acs.org This selectivity enables the living ROP of functional epoxides, such as allyl glycidyl (B131873) ether (AGE), without interference from the functional groups present on the monomer. acs.org The catalyst system can effectively polymerize the epoxide ring while leaving other reactive moieties, like the allyl group on this compound or AGE, intact for potential post-polymerization modifications. acs.org

This high degree of control allows for the tailored synthesis of a wide array of advanced polymer structures. acs.org Researchers can produce diverse functional polyethers, create complex block copolymers, and build nonlinear (co)polyether architectures with precision. acs.org The chemoselectivity of this catalytic method opens avenues for designing and producing materials with specific, pre-determined properties and functionalities for a variety of applications. acs.orgrsc.org

Applications of 2 Allyloxyethanol in Materials Science and Polymer Chemistry

Polymer Synthesis and Modification

The dual functionality of 2-allyloxyethanol (B34915) allows it to be incorporated into a variety of polymers, enhancing their properties for specific applications in coatings, adhesives, and more. univook.com

As a monomer, this compound participates in polymerization reactions to form the backbone of various polymers. smolecule.com Its hydroxyl group allows for esterification and etherification, while the allyl group can undergo addition reactions.

This compound serves as a monomer in the synthesis of polyurethanes, polyesters, and polyethers. smolecule.com In polyurethane synthesis, the hydroxyl group of this compound reacts with isocyanate groups, incorporating the allyl functionality into the polyurethane backbone. This is particularly useful in creating polyurethane-modified systems. For instance, it has been used to synthesize polyurethane-modified polydimethylsiloxane (B3030410) (PUMS) coatings. chemicalbook.comresearchgate.net

The compound is also utilized in the production of unsaturated polyester (B1180765) resins. univook.comgetchem.comhaihangindustry.commade-in-china.commade-in-china.com These resins, containing carbon-carbon double bonds from the allyl group, can be crosslinked to form thermosetting plastics with a wide range of applications.

The presence of the allyl group in this compound makes it a valuable component in the formulation of UV-curable resins and coatings. univook.comgetchem.comhaihangindustry.commade-in-china.commade-in-china.com These resins polymerize and harden upon exposure to ultraviolet light, a process known as UV curing. This technology is favored for its rapid curing times, low energy consumption, and reduced emission of volatile organic compounds (VOCs).

Research has shown that incorporating this compound into UV-curable resins can lead to improved crosslinking kinetics. Industrial trials have demonstrated a 15% faster curing time in resins containing this compound compared to traditional monomers. This acceleration is attributed to the reactivity of the allyl double bond in the presence of a photoinitiator. The isomerization of this compound to 1-propenyloxyalcohols, which are more reactive in cationic photopolymerization, is a key area of study to further enhance these properties. bibliotekanauki.plresearchgate.net

Novel hydrolyzing monomers for thiol-ene "click" polymerization reactions have been synthesized using this compound. mdpi.comusm.eduresearchgate.net These reactions, which can be initiated by either UV radiation or heat, produce clear, colorless networks. mdpi.comresearchgate.net

This compound can be used as an end-capping reagent to control the molecular weight and functionality of polymers, particularly polyurethanes. chemicalbook.comalibaba.com In this role, it reacts with the terminal isocyanate groups of a polyurethane prepolymer, introducing an allyl group at the end of the polymer chain.

A significant application of this compound as an end-capping reagent is in the development of polyurethane-modified polydimethylsiloxane (PUMS) coatings. chemicalbook.comresearchgate.netalibaba.comx-mol.netresearchgate.netresearchgate.net In a notable study, a this compound-terminated polyurethane (AEPU) was synthesized and used as a modifier for a PUMS coating. researchgate.netx-mol.netresearchgate.netresearchgate.net

This modification resulted in several beneficial changes to the coating's properties. The introduction of AEPU increased the surface energy and re-coatability of the PUMS coating. researchgate.netx-mol.netresearchgate.netresearchgate.net As the amount of AEPU was increased, the water contact angle of the coating surface decreased, and the surface tension increased from 29.4 to 52 mN/m. x-mol.net

Furthermore, the incorporation of 10 wt% AEPU into the hydrosilylation curing system significantly reduced the reaction's activation energy by 43.6%. x-mol.net This indicates that the modification not only improves the surface properties but also enhances the curing efficiency. The chemical incorporation of AEPU also dramatically improved the elongation at break of the PUMS film from 460% to 808%, while maintaining its tensile strength. x-mol.net

Table 1: Effect of AEPU Loading on PUMS Coating Properties

| AEPU Loading (wt%) | Water Contact Angle | Surface Tension (mN/m) | Elongation at Break (%) |

|---|---|---|---|

| 0 | High | 29.4 | 460 |

This table is based on findings from a study on polyurethane-modified polydimethylsiloxane coatings. x-mol.net

In the pharmaceutical field, this compound serves as a precursor in the synthesis of PEGylated drugs. PEGylation is the process of attaching polyethylene (B3416737) glycol (PEG) chains to a drug molecule. This modification can enhance the drug's solubility, increase its circulation half-life, and reduce its immunogenicity. sigmaaldrich.com this compound can be used to create functionalized PEG derivatives that can then be conjugated to therapeutic proteins or other drug molecules. sigmaaldrich.com

Synthesis of Polyurethanes, Polyesters, and Polyethers

Organic Synthesis Reagent and Solvent Applications

Reagent in Synthesis of Esters and Ethers

The hydroxyl group of this compound allows it to act as an alcohol in esterification and etherification reactions. It can be used to synthesize new esters and ethers by reacting with appropriate partners. For instance, it serves as a raw material for various synthetic monomers, replacing allyl alcohol in many applications due to its higher boiling point and lower toxicity. lookchem.com

One specific application is in the synthesis of novel photoinitiators for dental adhesives. In the multi-step synthesis of bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl)(phenyl)phosphine oxide (WBAPO), this compound is used in the first step to etherify 3-(chloromethyl)-2,4,6-trimethylbenzoic acid. This reaction, conducted with potassium hydroxide (B78521) in an excess of this compound which also acts as the solvent, introduces the flexible, solubility-enhancing side chain crucial for the final product's performance in aqueous dental primers.

Role in Allylation and Etherification Processes

This compound's structure makes it a key component in both allylation and etherification processes. While it is itself a product of the etherification of ethylene (B1197577) glycol with an allyl group, it is also used as a reactant to introduce the allyloxyethyl moiety into other molecules.

In the synthesis of novel cryptophycin (B1240208) analogues for targeted cancer therapy, this compound is the starting material for creating a modified side chain. It undergoes tosylation followed by nucleophilic displacement to prepare an O-alkylation agent. This agent is then used to modify a protected D-tyrosine derivative, demonstrating the compound's role in building complex molecular architectures.

Furthermore, the general process of O-allylation of diols and polyols with agents like allyl chloride is a fundamental method for producing allyloxyalcohols. mdpi.comresearchgate.net While this compound is a simple example of this structural class, the principles of its formation via etherification—such as the reaction between allyl alcohol and ethylene oxide—are central to producing a wide range of more complex allyl ether monomers used in polymer science. google.com The reaction using a Zeocar-2 catalyst is a notable method for its synthesis, offering high selectivity and reduced waste. google.com

Solvent Properties in Organic Synthesis (e.g., Diels-Alder Cycloadditions, Suzuki Couplings)

Due to its polarity and good miscibility with a variety of organic and aqueous solutions, this compound is identified as a versatile solvent for use in organic synthesis. smolecule.com It has been specifically cited as a suitable solvent for reactions such as Diels-Alder cycloadditions and Suzuki couplings. smolecule.com Its properties make it a potential alternative to more conventional solvents in these transformations. smolecule.com

The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling of organoboron compounds with organohalides, is typically performed in solvents like toluene, THF, or aqueous mixtures. wikipedia.org Similarly, Diels-Alder reactions often use high-boiling, non-polar solvents like xylene to achieve the necessary reaction temperatures. mnstate.edu The potential use of this compound as a solvent in these reactions highlights a move towards employing functionalized, polar solvents that can offer unique solubility and reactivity profiles, although specific, large-scale examples in the literature are not prominent. smolecule.combeilstein-journals.org

Formulation of Surfactants

The amphiphilic nature of this compound, possessing both a hydrophobic allyl group and a hydrophilic hydroxyethyl (B10761427) group, makes it a valuable precursor in the formulation of surfactants. smolecule.com It can be chemically modified to produce a range of surface-active agents.

A key application is in the synthesis of ethoxylated ester surfactants. In a halogen-free process, this compound (referred to as ethylene glycol monoallyl ether) is first reacted with a bisulfite salt, such as sodium metabisulfite, in an aqueous solution. google.com This step converts the allyl group into a propanesulfonate group, yielding ethylene glycol propanesulfonate. This intermediate is then reacted with a fatty acid to produce the final ethoxylated ester surfactant. google.com

This compound is also employed in the synthesis of silicone-based surfactants. Through hydrosilylation, it can be reacted with polysiloxanes containing silicon-hydride groups, such as poly(methylhydrosiloxane) (B7799882) (PMHS). researchgate.net This reaction grafts the (2-hydroxyethoxy)propyl moieties onto the siloxane backbone, creating amphiphilic copolymers that can function as surfactants or anti-foaming agents. researchgate.net

Development of UV-Reactive Poly(ethylene glycol) Mono-1-propenyl Ether Monomers

A significant application of this compound is as a model substrate and starting material for the synthesis of UV-reactive monomers, specifically poly(ethylene glycol) mono-1-propenyl ethers. These monomers are highly sought after for cationic photopolymerization processes, which are used in solvent-free and energy-efficient applications like industrial coatings, adhesives, and printing inks. bibliotekanauki.pl

The key transformation is the solvent-free isomerization of the allyl group in this compound to a 1-propenyl group. This reaction is efficiently catalyzed by homogeneous ruthenium complexes, such as [RuClH(CO)(PPh₃)₃]. bibliotekanauki.pl Research has focused on optimizing this process to achieve high productivity and selectivity, which are crucial for industrial viability. bibliotekanauki.pl

Detailed studies have evaluated the effects of reaction conditions, including catalyst concentration, temperature, and atmosphere, on the isomerization of this compound and its longer-chain PEG analogues. bibliotekanauki.pl It was found that under optimized, non-oxidative conditions, the isomerization proceeds with high yield and catalytic productivity. bibliotekanauki.pl For example, using [RuClH(CO)(PPh₃)₃], a high turnover number (TON) and turnover frequency (TOF) can be achieved, making the process industrially attractive. wikipedia.org The structure of the substrate also plays a critical role; research indicates that 2-[2-(allyloxy)ethoxy]ethanol is significantly more reactive than this compound under certain conditions. bibliotekanauki.pl

Below are tables summarizing key findings from the research on the isomerization of this compound.

Table 1: Isomerization of this compound with Ruthenium Catalysts

| Catalyst | Temperature (°C) | Atmosphere | Time (h) | Conversion (%) | Yield of 1-Propenyl Ether (%) |

|---|---|---|---|---|---|

| [RuClH(CO)(PPh₃)₃] | 80 | Argon | 0.5 | 100 | >98 |

| [RuCl₂(PPh₃)₃] | 80 | Argon | 0.5 | 100 | >98 |

| [RuH₂(CO)(PPh₃)₃] | 80 | Argon | 2.0 | 80 | ~80 |

| {[RuCl₂(p-cymene)]₂} | 120 | Argon | 6.0 | 82 | ~82 |

Data derived from studies on the catalytic isomerization of allyloxyalcohols. wikipedia.org

Table 2: Catalyst Productivity in Solvent-Free Isomerization of this compound

| Catalyst | Catalyst Conc. (mol%) | Temperature (°C) | Time (h) | TON (Turnover Number) | TOF (Turnover Frequency, h⁻¹) |

|---|---|---|---|---|---|

| [RuClH(CO)(PPh₃)₃] | 0.01 | 120 | 0.5 | 10,000 | 20,000 |

| [RuCl₂(PPh₃)₃] | 0.1 | 80 | 0.5 | 1,000 | 2,000 |

TON and TOF values indicate the high efficiency of the catalytic system under optimized conditions. wikipedia.org

Mechanistic Studies and Computational Chemistry

Mechanism of Action and Functional Group Reactivity

The reactivity of 2-allyloxyethanol (B34915) is centered around its two primary functional groups: the hydroxyl (-OH) group and the allyl (CH₂=CH-CH₂) group. These groups enable the molecule to participate in a diverse range of reactions, including isomerization, addition, and hydrosilylation.

One of the most extensively studied reactions is the catalytic isomerization of this compound to 1-propenyloxyalcohols. smolecule.com This transformation is efficiently catalyzed by ruthenium complexes, such as [RuClH(CO)(PPh₃)₃] and [RuH₂(CO)(PPh₃)₃], particularly under solvent-free conditions. The hydroxyl group plays a crucial role in this process by coordinating with the ruthenium catalyst, which facilitates the formation of a chelated intermediate. This chelation stabilizes the transition state and accelerates the hydride transfer mechanism essential for the isomerization to occur.

The functional groups also allow for addition reactions. The hydroxyl group can undergo intra- or intermolecular addition to the allyl double bond, which can lead to the formation of ether or oligomeric byproducts. The selectivity towards these addition products is influenced by reaction conditions. For instance, at lower temperatures (≤80°C), the formation of addition byproducts increases.

Furthermore, this compound can participate in dehydrogenative coupling reactions. For example, attempts to hydrosilylate this compound with phenylsilane (B129415) in the presence of sodium triethylborohydride resulted in the complete conversion of the hydrosilane to an alkoxysilane, highlighting the reactivity of the hydroxyl group in this context. mdpi.com

Computational Models for Chelation Effects in Catalysis

Computational models, particularly those using density functional theory (DFT), have been instrumental in elucidating the role of chelation in catalytic processes involving this compound. researchgate.netresearchgate.net These models have confirmed that the oxygen atoms from both the ether and hydroxyl groups can temporarily coordinate with a ruthenium catalyst.

In the context of olefin metathesis, computational studies have guided the development of ruthenium-based catalysts. researchgate.net By tuning the steric and electronic properties of the ligands, including those that can form chelate structures, it is possible to influence the selectivity of the reaction. For instance, DFT calculations have been used to predict the performance of catalysts designed to favor the formation of Z-isomers in the homocoupling of terminal alkenes like this compound. researchgate.net These computational approaches allow for the rational design of catalysts by predicting the thermodynamic and kinetic barriers of the catalytic cycle. acs.org

Kinetic Studies of Interactions with Solvents

Kinetic studies provide valuable data on the interactions between this compound and solvent molecules, which can influence reaction rates and mechanisms.

Influence on Water Structure in Aqueous Solutions

Ultrasonic methods have been employed to study the interactions of this compound in aqueous solutions. oup.com Such studies, which measure ultrasonic absorption coefficients, can reveal information about the perturbation of the equilibrium between the solute and solvent. The data obtained from these kinetic studies, including relaxation frequency and amplitude of ultrasonic relaxation, can be used to determine rate and thermodynamic parameters. oup.com

Comparisons with other similar molecules, like 2-propoxyethanol (B165432) and 3-ethoxy-1-propanol (B50535), have been used to discuss the effects of the substituent groups on the surrounding water structure. oup.com These investigations help to understand the hydrophobic and hydrophilic interactions at a molecular level. While detailed kinetic parameters for this compound itself were not the primary focus of the cited study, the methodology is applicable and provides a framework for understanding its behavior in water. The study of related alcohols suggests that such molecules can act as "water structure promoters". oup.com

Toxicological Research and Environmental Fate Considerations

Toxicological Assessments and Mechanisms

2-Allyloxyethanol (B34915) demonstrates moderate acute toxicity upon oral administration. Studies in rats have established an oral LD50 of 3050 mg/kg. gelest.comchemsrc.com Observed toxic effects at this dosage included ataxia, cyanosis, and a decrease in body temperature. chemsrc.comchemicalbook.com The intraperitoneal LD50 in mice has been determined to be 250 mg/kg. gelest.com

The compound is a notable irritant to the skin and eyes. smolecule.com In rabbit studies, the application of this compound to the skin resulted in moderate irritation. gelest.com It is classified as causing skin irritation. nih.gov When administered to the eyes of rabbits, it produced a severe irritation effect. gelest.com The substance is categorized as causing serious eye damage or serious eye irritation. nih.govfishersci.fi

Inhalation of this compound vapor may lead to respiratory tract irritation. gelest.comsmolecule.com Symptoms associated with inhalation exposure can include a burning sensation, coughing, wheezing, laryngitis, and shortness of breath. gelest.com A toxicological assessment determined the threshold irritant concentration for this compound in ambient air to be approximately 0.68 mg/m³. chemsrc.com

Table 1: Acute Toxicity Data for this compound

| Test Type | Species | Route of Exposure | Value | Observed Effects |

| LD50 | Rat | Oral | 3050 mg/kg | Ataxia, cyanosis, body temperature decrease. chemsrc.comchemicalbook.com |

| LD50 | Mouse | Intraperitoneal | 250 mg/kg | Not detailed. gelest.com |

| Skin Irritation | Rabbit | Dermal | - | Moderate irritation. gelest.com |

| Eye Irritation | Rabbit | Ocular | - | Severe irritation. gelest.com |

| Irritant Threshold | Human (air) | Inhalation | 0.68 mg/m³ | Irritation. chemsrc.com |

Research indicates that prolonged or repeated exposure to this compound may lead to adverse health effects. smolecule.com Studies have identified a threshold for chronic effects at a concentration of 0.075 mg/m³. chemsrc.com Long-term exposure may potentially cause damage to the nervous system, blood, and kidneys. smolecule.com

This compound belongs to the glycol ether family, a class of solvents known for a range of toxicological effects. mdpi.com Some glycol ethers, such as 2-Ethoxyethanol, are recognized for their potential to cause reproductive harm and damage to the testes. nj.gov While the toxicity of this compound is considered much lower than that of allyl alcohol, its structural similarity to other glycol ethers warrants consideration of shared toxicological pathways. echemi.com The presence of both a hydroxyl group and an allyl group in its structure gives it bifunctional reactivity. The metabolism of certain glycol ethers can lead to the formation of toxic metabolites, which is a key aspect of their toxicological profiles.

Advanced Analytical Methodologies in 2 Allyloxyethanol Research

Gas Chromatography for Reaction Monitoring

Gas chromatography (GC) is an essential technique for monitoring the progress of chemical reactions involving 2-allyloxyethanol (B34915). mdpi.comresearchgate.net Its ability to separate volatile compounds in a mixture allows for the quantitative tracking of reactants and products over time, providing crucial kinetic data.

GC is frequently employed to monitor reactions such as the O-allylation of diols with allyl chloride to produce allyloxyalcohols like this compound. mdpi.com In these processes, samples are taken from the reaction mixture at regular intervals and analyzed by GC. This allows researchers to determine key parameters such as the conversion of the starting materials (e.g., allyl chloride) and the selectivity and yield of the desired product, this compound, as well as any by-products like allyl alcohol or diallyl ether. mdpi.com

Another significant application is in monitoring the isomerization of this compound to 2-(1-propenyloxy)ethanol. researchgate.net The reaction progress is followed by GC analysis of samples taken at various times, enabling the optimization of reaction conditions like catalyst concentration and temperature to achieve high yields. researchgate.net

The table below summarizes typical applications of GC in monitoring reactions involving this compound.

| Reaction Type | Monitored Species | Key Parameters Determined |

| O-allylation | Allyl chloride, this compound, allyl alcohol, diallyl ether | Reactant conversion, product selectivity, product yield. mdpi.com |

| Isomerization | This compound, 2-(1-propenyloxy)ethanol | Reactant conversion, product yield. researchgate.net |

| Hydrosilylation | Vinyl compounds (e.g., this compound), Si-H compounds | Conversion of Si-H moiety. acs.org |

In some cases, GC is coupled with mass spectrometry (GC-MS) for more detailed analysis, allowing for the identification of various species present in the reaction mixture, including intermediates and by-products. acs.org

Ultrasonic Absorption Spectroscopy for Solution Studies

Ultrasonic absorption spectroscopy is a specialized analytical method used to investigate the dynamics of molecular interactions in liquid solutions. oup.comresearchgate.net In the context of this compound, this technique is applied to its aqueous solutions to study solute-solvent interactions and the effect of the molecule on the structure of water. oup.comresearchgate.net

Studies using ultrasonic absorption have compared this compound with other alcohols to understand how molecular structure influences its interaction with water. oup.com The method measures the absorption of sound waves over a range of frequencies. The data often reveal relaxational processes, which are attributed to the perturbation of equilibria between different states, such as interactions between the solute (this compound) and the solvent (water). oup.comresearchgate.net

From the concentration dependence of the relaxation frequency, researchers can determine important kinetic and thermodynamic parameters for the observed processes. oup.comepa.gov This information provides insights into how solutes like this compound affect the hydrogen-bonded network of water, classifying them as either "structure makers" or "structure breakers". oup.comresearchgate.net For example, comparisons with molecules like 2-propoxyethanol (B165432) and 3-ethoxy-1-propanol (B50535) help to systematically understand the role of different functional groups on the hydrophobic and hydrophilic interactions within the solution. oup.com

Future Directions and Emerging Research Areas

Exploration of Novel Catalytic Systems for Isomerization and Other Transformations

A significant area of ongoing research revolves around the catalytic isomerization of 2-allyloxyethanol (B34915) to 1-propenyloxyalcohols. This transformation is of particular interest as it converts the allyl ether into a more reactive vinyl ether functionality, opening up new avenues for polymerization and material synthesis.

Detailed Research Findings:

Homogeneous ruthenium complexes have been identified as highly effective catalysts for this isomerization. researchgate.netbibliotekanauki.pl Studies have shown that complexes such as [RuClH(CO)(PPh₃)₃] and [RuH₂(CO)(PPh₃)₃] can achieve high conversion rates of the allyl group, often exceeding 95%, under solvent-free conditions at temperatures ranging from 80–120°C. The catalyst loading can be as low as 0.01–0.05 mol% to achieve these high yields.

Research has also delved into the selectivity of these reactions. Depending on the specific ruthenium complex used, the reaction can be directed towards either the desired 1-propenyloxy alcohol or a cyclic acetal (B89532), 2-ethyl-1,3-dioxolane. thieme-connect.com For instance, hydride ruthenium and rhodium complexes tend to favor the formation of 1-propenyloxy alcohols, while non-hydride complexes like [RuCl₂(PPh₃)₃] can promote cyclization. thieme-connect.com The development of phosphine-based ruthenium catalysts has also shown promise in achieving Z-selectivity in the homocoupling of terminal alkenes like this compound. acs.org

Interactive Table: Catalytic Isomerization of this compound

| Catalyst | Reaction Conditions | Product(s) | Key Findings |

| [RuClH(CO)(PPh₃)₃] | Solvent-free, 80-120°C | 1-Propenyloxyalcohols | High conversion (>95%) and selectivity for isomerization. |

| [RuH₂(CO)(PPh₃)₃] | Solvent-free, 80-120°C | 1-Propenyloxyalcohols | High conversion (>95%) and selectivity for isomerization. |

| [RuCl₂(PPh₃)₃] | Higher temperatures (e.g., 120°C) | 2-Ethyl-1,3-dioxolane (cyclic acetal) | Promotes cyclization over isomerization. thieme-connect.com |

| Hydride Rhodium Complexes | 60-80°C | 1-Propenyloxyalcohols | Catalyzes isomerization at lower temperatures. thieme-connect.com |

Future research in this area is focused on developing even more efficient and selective catalytic systems, potentially utilizing earth-abundant metals or heterogeneous catalysts to simplify product purification and catalyst recycling. The goal is to fine-tune reaction conditions to control the stereoselectivity of the resulting 1-propenyloxyalcohols, which is crucial for their application in stereoregular polymers.

Development of Bio-based Derivatives and Sustainable Synthesis

In line with the principles of green chemistry, there is a growing interest in developing sustainable routes to this compound and its derivatives. This includes exploring bio-based feedstocks and more environmentally friendly synthetic methods.

Detailed Research Findings:

One promising approach to sustainable synthesis involves the reaction of allyl alcohol with ethylene (B1197577) oxide using a Zeocar-2 catalyst. google.com This method is noted for its high selectivity and the potential for catalyst reuse, which minimizes waste generation. Traditional methods, such as the Williamson ether synthesis using stoichiometric amounts of sodium hydroxide (B78521), are less atom-economical and produce significant salt waste. Phase transfer catalysis (PTC) presents a more sustainable alternative for Williamson-type synthesis, being an efficient and environmentally friendly methodology. mdpi.com

Furthermore, the derivatization of this compound is being explored to create novel, functional molecules from renewable resources. For example, it can be reacted with homocysteine thiolactone isocyanate to produce 2-allyloxyethyl (homocysteine thiolactone) carbamate, a building block for functional materials. doi.org The hydroxyl group of this compound also allows for its incorporation into bio-based polymers like polyurethanes, potentially derived from renewable polyols such as carbohydrates. mdpi.com The resulting allyl-functionalized polyurethanes can then undergo further modifications, for instance, through thiol-ene "click" chemistry. mdpi.com

Integration in Advanced Functional Materials and Nanocomposites

The dual functionality of this compound makes it an attractive monomer and intermediate for the synthesis of advanced functional materials and nanocomposites with tailored properties. unilongindustry.comunivook.com

Detailed Research Findings:

This compound is utilized as a comonomer in the production of various resins, including fluororesins, superabsorbent resins, and unsaturated polyesters. lookchem.com Its incorporation can enhance properties such as flexibility and durability in coatings. ontosight.ai In the realm of nanocomposites, this compound has been used in the functionalization of silsesquioxanes. electrochem.org Specifically, it can be attached to octa(dimethylsiloxy)silsesquioxanes (Q₈M₈H) via hydrosilylation reactions. electrochem.orgresearchgate.net This process allows for the creation of organic-inorganic hybrid materials with potential applications in areas like solid polymer electrolytes for lithium batteries. electrochem.org The direct hydrosilylation of Q₈M₈H with this compound proceeds primarily via C-silylation over O-silylation. researchgate.netacs.org

It has also been used in the synthesis of photoinitiators, such as bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl)(phenyl)phosphine oxide (WBAPO), for use in photopolymerization. d-nb.info Furthermore, polyurethane modified polydimethylsiloxane (B3030410) (PUMS) coatings have been developed using this compound-terminated polyurethane (AEPU), resulting in materials with increased surface energy and recoatability. researchgate.net

Further Investigation into Biological Membrane Permeation Enhancement

This compound has been identified as a compound that can enhance the permeability of biological membranes. smolecule.com This property makes it a subject of interest for potential applications in drug delivery research, although its use in humans is limited by toxicity. smolecule.com

Detailed Research Findings:

Penetration enhancers are substances that reversibly decrease the barrier resistance of biological membranes like the skin, facilitating the transport of active pharmaceutical ingredients. nih.govwikipedia.org The mechanism of action often involves disrupting the highly ordered lipid structures within the stratum corneum or altering the partitioning of a drug into the membrane. nih.gov Alcohols and glycols are known classes of penetration enhancers. wikipedia.org While specific mechanistic studies on this compound's interaction with lipid bilayers are not extensively detailed in the provided context, its amphiphilic nature, possessing both a hydrophobic allyl chain and a hydrophilic hydroxyl group, is characteristic of many penetration enhancers. This structure allows it to interact with the lipid and aqueous domains of the cell membrane. Further research could elucidate the precise mechanism by which this compound perturbs membrane structure, potentially through techniques like differential scanning calorimetry, Fourier-transform infrared spectroscopy, or molecular dynamics simulations, to better understand its effects on lipid fluidity and packing. Such investigations could provide valuable insights for the design of new, safer, and more effective penetration enhancers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.